Hydromadinone acetate
Overview
Description
Hydromadinone acetate, also known as chlormadinone acetate (CMA), is a synthetic progestin with anti-androgenic properties. It is used in hormonal contraceptives and for the treatment of androgen-dependent conditions. The metabolism of CMA has been extensively studied in various species, including humans, rabbits, rats, and dogs, revealing a complex array of metabolites with varying degrees of biological activity .
Synthesis Analysis
The synthesis of CMA and its metabolites has been a subject of research to understand its metabolic pathways and to identify its urinary metabolites. One such metabolite, 17α-acetoxy-6-chloro-2α, 3β-dihydroxy-4,6-pregnadien-20-one, was synthesized for identification purposes. The synthesis involved the conversion of CMA to its acetoxy derivatives, followed by reduction to produce dihydroxy compounds . Additionally, the synthesis of related compounds, such as 6-dehydro-16-methylene-17α-hydroxyprogesterone esters, has been explored to study the influence of structural changes on biological activity .
Molecular Structure Analysis
The molecular structure of CMA and its metabolites is crucial for understanding their biological activity. The presence of a chloro group at position 6 and an acetoxy group at position 17 is significant for the compound's progestational and anti-androgenic effects. The metabolites of CMA exhibit different configurations of hydroxy groups, which contribute to their varying anti-androgenic activities .
Chemical Reactions Analysis
CMA undergoes various chemical reactions in the body, leading to the formation of multiple metabolites. The metabolic fate of CMA involves hydroxylation at different positions, with species-specific differences observed in the metabolic patterns. For instance, 1-hydroxylation and 15-hydroxylation are new metabolic pathways found in rats and humans . The metabolism is also influenced by external factors, such as the administration of phenobarbital, which can stimulate the formation of certain metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of CMA and its metabolites, such as solubility and stability, are determined by their molecular structures. These properties are essential for the isolation and identification of metabolites from biological samples. The metabolites have been isolated from urine, feces, and bile, and their structures were characterized using physico-chemical data . The identification of these metabolites is important for understanding the drug's pharmacokinetics and for developing analytical methods to monitor its use.
Scientific Research Applications
Effects on Chronic Obstructive Pulmonary Disease (COPD)
A study conducted by Vos et al. (1994) evaluated the effects of chlormadinone acetate on blood gas values in patients with COPD. The research found that chlormadinone acetate, when used in conjunction with acetazolamide and oxygen, affected daytime arterial carbon dioxide tension and night-time end-tidal carbon dioxide tension. However, its effectiveness compared to acetazolamide in terms of gas exchange was less favorable (Vos et al., 1994).
Clinical Applications Beyond Contraception
Lin et al. (2018) reviewed the clinical applications of chlormadinone acetate beyond contraception. The paper highlights its usage for conditions such as dysmenorrhea and androgen excess related diseases. It suggests that chlormadinone acetate has non-contraceptive benefits, improving premenstrual or menstrual discomfort (Lin et al., 2018).
Impact on Canine Benign Prostatic Hyperplasia
Shibata et al. (2001) examined the effects of chlormadinone acetate on canine spontaneous benign prostatic hyperplasia. The study found that chlormadinone acetate reduced prostatic volume and altered histological compositions and apoptosis in treated canines (Shibata et al., 2001).
Pharmacodynamic Properties and Therapeutic Applications
Druckmann (2009) discussed the pharmocodynamic properties and therapeutic applications of chlormadinone acetate. The study highlighted its strong progestogenic effect and its use in hormone replacement therapy and contraception. Notably, it emphasized its anti-androgenic and slight glucocorticoid effects (Druckmann, 2009).
Metabolic Fate and Anti-Androgenic Activity
Honma et al. (1977) investigated the metabolic fate and anti-androgenic activity of chlormadinone acetate in various species, including humans. The study identified several metabolites and noted species-specific metabolic patterns. It also assessed the anti-androgenic activities of these metabolites (Honma et al., 1977).
Interaction with Enzymes
Huang et al. (2011) explored the inhibitory potential of chlormadinone acetate on important UDP-glucuronosyltransferases in human liver, highlighting its impact on drug metabolism and suggesting the need for caution when co-administered with certain drugs (Huang et al., 2011).
properties
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGANSDLNPXGO-WXLIAARGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226145 | |
Record name | (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydromadinone acetate | |
CAS RN |
2477-73-8 | |
Record name | (6α)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2477-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydromadinone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydromadinone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-chloro-, (6α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROMADINONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8WV0125VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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